molecular formula C18H12Cl2FN3OS B4837763 N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B4837763
M. Wt: 408.3 g/mol
InChI Key: OGHBYSSCOSZXLX-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide, commonly known as DFP-10825, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research.

Mechanism of Action

DFP-10825 binds to the P2X7 receptor and inhibits its activation by extracellular ATP. This results in the inhibition of downstream signaling pathways, such as the inflammasome activation and the release of proinflammatory cytokines. DFP-10825 also reduces the influx of calcium ions and the release of glutamate, which are involved in the neurotoxicity associated with the P2X7 receptor activation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects, such as the inhibition of the inflammasome activation and the release of proinflammatory cytokines. It also reduces the influx of calcium ions and the release of glutamate, which are involved in the neurotoxicity associated with the P2X7 receptor activation. DFP-10825 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, such as its high potency and selectivity for the P2X7 receptor. It also has good solubility in water and organic solvents, which facilitates its use in various assays. However, DFP-10825 has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

DFP-10825 has several potential future directions for scientific research. One direction is to investigate its therapeutic potential in various diseases, such as neurodegenerative diseases, chronic pain, and cancer. Another direction is to develop new analogs of DFP-10825 with improved pharmacological properties, such as better selectivity and lower toxicity. Additionally, further studies are needed to elucidate the mechanism of action of DFP-10825 and its interactions with other receptors and signaling pathways.

Scientific Research Applications

DFP-10825 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including microglia and neurons. The P2X7 receptor is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. DFP-10825 can be used to investigate the role of the P2X7 receptor in these processes and to develop new therapies for related diseases.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3OS/c19-13-2-1-3-14(20)17(13)24-16(25)10-26-18-22-9-8-15(23-18)11-4-6-12(21)7-5-11/h1-9H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBYSSCOSZXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide
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N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide

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